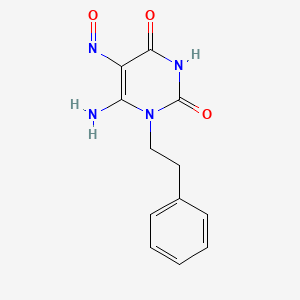

6-氨基-5-亚硝基-1-苯乙基嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

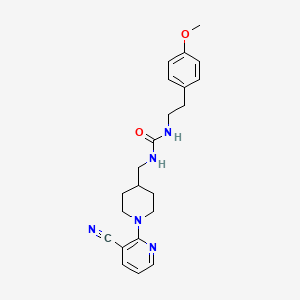

The compound "6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that is part of a broader class of compounds with potential biological and pharmaceutical applications. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The nitroso group at the 5-position and the amino group at the 6-position are functional groups that can participate in various chemical reactions and contribute to the compound's reactivity and interaction with biological systems .

Synthesis Analysis

The synthesis of related 6-amino-5-nitrosopyrimidine derivatives often involves the nitrosation of pre-existing pyrimidine compounds. For example, the synthesis of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate involved regioselective methylation of 6-aminouracil followed by nitrosation with sodium nitrite and hydrochloric acid . Similar synthetic strategies could be applied to the synthesis of "6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione," although the specific details of its synthesis are not provided in the data .

Molecular Structure Analysis

The molecular structure of 6-amino-5-nitrosopyrimidine derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the presence of intramolecular hydrogen bonds and significant polarization of the electronic structures of the molecules. For instance, the structure of 6-amino-4-methylamino-5-nitrosopyrimidine was investigated in both the solid state and in solution, showing different conformers stabilized by intramolecular hydrogen bonds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules .

Chemical Reactions Analysis

6-Amino-5-nitrosopyrimidine derivatives can undergo various chemical reactions, including condensation, oxidation-reduction, and addition reactions. For example, reactions with thiols can lead to a variety of products, such as disulfides and pteridine derivatives . The presence of amino and nitroso groups allows for reactions with amines, leading to rearrangements or addition products depending on the conditions and catalysts used . These reactions are important for the potential modification and functionalization of the compound for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-5-nitrosopyrimidine derivatives are influenced by their molecular structure. The presence of polarized molecular-electronic structures leads to extensive charge-assisted hydrogen bonding, which can result in various supramolecular structures, such as ribbons and sheets, depending on the specific substituents and conditions . These properties are important for the solubility, stability, and potential biological activity of the compound .

科学研究应用

1. 化学反应和产物

缩合和氧化还原产物

相似化合物与硫醇的反应生成多种产物,包括二硫化物和二氧嘧啶衍生物,表明在合成化学中具有潜在应用 (Youssefyeh, 1975).

嘧啶并嘧啶酮的合成

该化合物与伯芳基胺或杂环胺和甲醛反应生成嘧啶[4,5-d]嘧啶-2,4-二酮环系,突出了其在构建复杂有机结构中的效用 (Hamama 等人,2012).

NO 生成特性

该化合物在氧化时,可以在生理条件下在硫醇的存在下生成一氧化氮 (NO),这可能对生物医学研究产生影响 (Sako 等人,1998).

2. 结构分析和分子相互作用

X 射线分析

该化合物的结构及其衍生物已通过 X 射线晶体学进行分析,提供了对其分子构象和形成氢键的潜力的见解 (Zhou 等人,2007).

光谱研究

光谱方法和 X 射线单晶衍射已被用于表征合成的衍生物,有助于理解该化合物的电子吸收和分子轨道分析 (Barakat 等人,2018).

分子间氢键

对衍生物的分子电子结构的研究揭示了广泛的电荷辅助氢键,这对于理解该化合物的化学行为非常重要 (Quesada 等人,2004).

属性

IUPAC Name |

6-amino-5-nitroso-1-(2-phenylethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c13-10-9(15-19)11(17)14-12(18)16(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKHNKSXPQOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)